(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
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Overview
Description
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydropteridine core and a dihydroxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropteridine core and the introduction of the dihydroxypropyl side chain. Common reagents used in these reactions include reducing agents, protecting groups, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the dihydroxypropyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the tetrahydropteridine core or reduce any oxidized side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in enzymatic studies and as a probe to understand biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of metabolic disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The dihydroxypropyl side chain plays a crucial role in binding to enzymes or receptors, modulating their activity. The tetrahydropteridine core can participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-6-((1R,2S)-1,2-Dihydroxyethyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
- (S)-6-((1R,2S)-1,2-Dihydroxybutyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
Uniqueness
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is unique due to its specific stereochemistry and the presence of the dihydroxypropyl side chain. This structural feature imparts distinct reactivity and binding properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H14N4O4 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
(6S)-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C9H14N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3-4,6,11,14-15H,2H2,1H3,(H3,10,12,13,16,17)/t3-,4-,6-/m0/s1 |
InChI Key |
FEIPUTJWPLKVDJ-FKZODXBYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
Origin of Product |
United States |
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